

# Application Notes and Protocols for Oral Gavage Formulation of BMS-935177

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] [2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of several autoimmune diseases and B-cell malignancies.[3] Due to its low aqueous solubility, developing a suitable formulation for oral administration in preclinical research is crucial for achieving consistent and reliable in vivo data.[1] These application notes provide detailed protocols for the preparation of BMS-935177 formulations for oral gavage, based on publicly available information.

## **Physicochemical Properties**

A summary of the relevant physicochemical properties of **BMS-935177** is presented in Table 1. The compound is characterized by poor water solubility, which necessitates the use of solubilizing agents for oral formulations. Despite this, **BMS-935177** has demonstrated excellent oral bioavailability in various preclinical species.

Table 1: Physicochemical Properties of BMS-935177

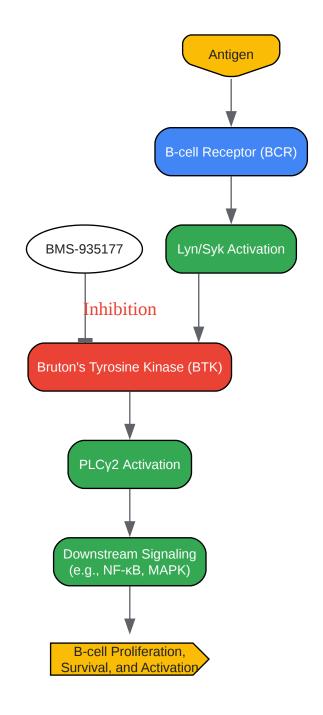


Property	Value	Source
Molecular Formula	C31H26N4O3	
Molecular Weight	502.57 g/mol	-
CAS Number	1231889-53-4	-
Appearance	Light yellow to yellow solid	-
Solubility	DMSO: 75-130 mg/mLEthanol: 88 mg/mLWater: Insoluble	
Storage (Powder)	-20°C for 3 years	-
Storage (In Solvent)	-80°C for 2 years; -20°C for 1 year	<del>-</del>

## **Signaling Pathway of BMS-935177**

**BMS-935177** exerts its pharmacological effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK is crucial for the transduction of these signals. By reversibly binding to BTK, **BMS-935177** blocks its kinase activity, thereby inhibiting downstream signaling and mitigating the pathological effects of B-cell hyperactivation in various disease models.





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Caption: Mechanism of action of BMS-935177 in the BTK signaling pathway.

## **Experimental Protocols for Oral Gavage Formulations**



The following protocols are based on information from various suppliers and publications. Researchers should select the most appropriate formulation based on their specific experimental needs, animal model, and desired dosage.

## Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution for oral administration.

### Materials:

- BMS-935177 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)

### Equipment:

- Analytical balance
- Vortex mixer
- Pipettes
- Sterile tubes

### Procedure:

- Prepare Stock Solution: Dissolve BMS-935177 in DMSO to create a concentrated stock solution (e.g., 37.5 mg/mL). Warming and ultrasonic treatment may be necessary to fully dissolve the compound.
- Solubilization in PEG300: In a separate tube, add the required volume of PEG300.



- Combine and Mix: Add the BMS-935177 DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is obtained.
- Add Surfactant: Add Tween-80 to the mixture and mix until uniform.
- Final Dilution: Add saline to the mixture to achieve the final desired concentration and volume. Mix thoroughly.

Example Formulation for a 3.75 mg/mL Solution:

- 100 μL of 37.5 mg/mL **BMS-935177** in DMSO
- 400 μL of PEG300
- 50 μL of Tween-80
- 450 μL of Saline

## Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol yields a suspended solution suitable for oral and intraperitoneal injection.

### Materials:

- BMS-935177 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD), 20% solution in saline
- Sterile Saline (0.9% NaCl)

### Equipment:

- Analytical balance
- Vortex mixer
- Pipettes



· Sterile tubes

#### Procedure:

- Prepare Stock Solution: Dissolve BMS-935177 in DMSO to create a concentrated stock solution (e.g., 37.5 mg/mL).
- Prepare SBE-β-CD Solution: If not already prepared, make a 20% (w/v) solution of SBE-β-CD in sterile saline.
- Combine and Mix: Add the **BMS-935177** DMSO stock solution to the 20% SBE-β-CD in saline solution.
- Final Volume: Mix thoroughly to ensure a uniform suspension.

Example Formulation for a 3.75 mg/mL Suspension:

- 100 μL of 37.5 mg/mL BMS-935177 in DMSO
- 900 μL of 20% SBE-β-CD in Saline

## Protocol 3: Ethanol/TPGS/PEG300 Formulation for Mouse Arthritis Model

This specific formulation was used in a mouse anti-collagen antibody-induced arthritis (CAIA) inflammation model.

### Materials:

- BMS-935177 powder
- Ethanol (EtOH)
- TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
- Polyethylene glycol 300 (PEG300)

### Equipment:



- Analytical balance
- Vortex mixer
- Pipettes
- Sterile tubes

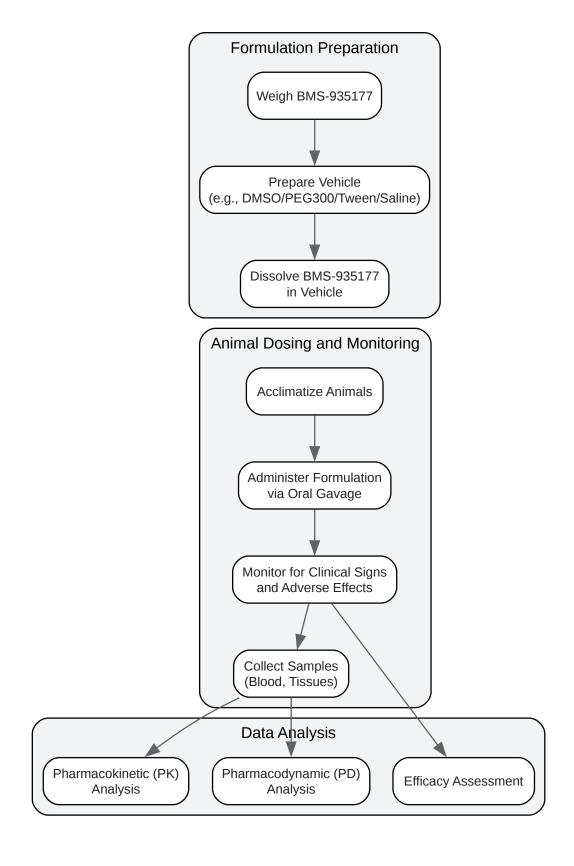
### Procedure:

- Prepare Vehicle: Prepare the vehicle by mixing Ethanol, TPGS, and PEG300 in a 5:5:90 ratio by volume.
- Dissolve BMS-935177: Weigh the required amount of BMS-935177 and dissolve it directly in the prepared vehicle to the desired final concentration (e.g., 10 mg/kg or 30 mg/kg dose, calculate concentration based on dosing volume).
- Ensure Complete Dissolution: Vortex or sonicate as needed to ensure the compound is fully dissolved.

# **Experimental Workflow for In Vivo Oral Gavage Study**

The following diagram outlines a general workflow for conducting an in vivo study using an oral gavage formulation of **BMS-935177**.





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Caption: General experimental workflow for an in vivo study with BMS-935177.



## **Quantitative Data Summary**

The following table summarizes key in vivo pharmacokinetic and in vitro potency data for **BMS-935177**.

Table 2: In Vitro Potency and In Vivo Pharmacokinetic Parameters of BMS-935177

Parameter	Value	Species/System	Source
BTK IC50	2.8 nM	Cell-free assay	
Ramos B cell Ca <sup>2+</sup> flux IC <sub>50</sub>	27 nM	Human Ramos B cells	
TNFα production IC50	14 nM	Human PBMCs	
Oral Bioavailability	84% - 100%	Rat, Mouse, Dog, Monkey	-
T <sub>1</sub> / <sub>2</sub> (2 mg/kg i.v.)	4 h	Mouse	•
T <sub>1</sub> / <sub>2</sub> (2 mg/kg i.v.)	5.1 h	Rat	•

## Conclusion

The successful oral administration of **BMS-935177** in preclinical models relies on the use of appropriate solubilizing agents to overcome its poor aqueous solubility. The protocols provided here offer several options for researchers to formulate this potent BTK inhibitor for oral gavage. Careful consideration of the experimental design, including the choice of vehicle, is essential for obtaining reproducible and meaningful results in in vivo studies. It is recommended to perform pilot studies to determine the optimal formulation and dosage for a specific animal model and disease indication.

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